

# crystal structure and lattice parameters of CuWO4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Copper tungsten oxide (CuWO4)	
Cat. No.:	B078475	Get Quote

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Copper(II) Tungstate (CuWO4)

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of copper(II) tungstate (CuWO4), a material of significant interest for applications in photocatalysis, gas sensing, and energy storage. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a detailed understanding of the structural properties of CuWO4.

#### **Crystal Structure of CuWO4**

Copper(II) tungstate is known to exist in different polymorphic forms, with the most common and stable phase being a distorted wolframite-type triclinic structure. Other reported phases include a monoclinic structure and a metastable triclinic form.

## Triclinic (α-CuWO4) - The Stable Phase

At ambient conditions, the thermodynamically stable phase of CuWO4, often referred to as  $\alpha$ -CuWO4, possesses a triclinic crystal structure belonging to the P-1 space group.[1][2] This structure is characterized by a distorted wolframite-type lattice where both copper (Cu<sup>2+</sup>) and tungsten (W<sup>6+</sup>) ions are octahedrally coordinated to six oxygen (O<sup>2-</sup>) atoms.[1][3] The CuO<sub>6</sub> and WO<sub>6</sub> octahedra share corners and edges to form a three-dimensional network.[1] The distortion from a more symmetric structure is attributed to the Jahn-Teller effect of the Cu<sup>2+</sup> ion. [4]



#### **Monoclinic CuWO4**

A monoclinic phase of CuWO4 with the space group P2/c has also been reported.[5] In this structure, the W<sup>6+</sup> ions are bonded to six O<sup>2-</sup> atoms, forming distorted WO<sub>6</sub> octahedra. Similarly, the Cu<sup>2+</sup> ions are coordinated to six O<sup>2-</sup> atoms, forming CuO<sub>6</sub> octahedra. These octahedra share corners and edges, creating a three-dimensional framework.[5]

#### **Metastable Triclinic (y-CuWO4)**

A new, metastable polymorph, designated as  $\gamma$ -CuWO4, has been identified. This phase also has a triclinic lattice with the space group P-1.[6] It has been observed to form at lower temperatures, for instance, at the interface of WO<sub>3</sub> and CuO upon annealing at temperatures up to 400 °C.[6] This metastable phase can be converted to the stable  $\alpha$ -CuWO4 phase upon further annealing at higher temperatures, such as 600 °C.[6]

## **Lattice Parameters of CuWO4 Polymorphs**

The crystallographic parameters of the different CuWO4 phases are summarized in the table below. These parameters have been determined experimentally, primarily through X-ray diffraction (XRD) and subsequent Rietveld refinement.



Polym orph	Crysta I Syste m	Space Group	a (Å)	b (Å)	c (Å)	α (°) (°)	β (°) (°)	у (°) (°)	Refer ence
α- CuWO 4	Triclini c	P-1	4.73	4.98	5.93	87.07	83.25	86.62	[7]
α- CuWO 4	Triclini c	P-1	4.694	5.830	4.877	91.64	92.50	97.20	[3]
Monoc linic	Monoc linic	P2/c	5.579	4.713	5.166	86.381	90.000	90.000	[5]
y- CuWO 4	Triclini c	P-1	-	-	-	-	-	-	[6]

Note: The lattice parameters for y-CuWO4 were not explicitly found in the search results, though its existence and triclinic P-1 space group were confirmed.

## **Experimental Protocols for Structural Characterization**

The determination of the crystal structure and lattice parameters of CuWO4 predominantly relies on powder X-ray diffraction (XRD) followed by Rietveld refinement of the collected data.

#### Synthesis of CuWO4 Powders

Different synthesis methods can yield various polymorphs of CuWO4.

• Solid-State Reaction: This is a common method to produce the stable triclinic α-CuWO4. Stoichiometric amounts of copper oxide (CuO) and tungsten oxide (WO<sub>3</sub>) powders are intimately mixed and calcined at high temperatures (e.g., 850 °C for several hours).[2]



- Hydrothermal Synthesis: This method involves the reaction of soluble copper and tungsten precursors in an aqueous solution under elevated temperature and pressure. The resulting precipitate is then washed, dried, and often calcined to obtain the final CuWO4 product.[3][8] For instance, reacting copper sulfate (CuSO<sub>4</sub>·5H<sub>2</sub>O) and sodium tungstate (Na<sub>2</sub>WO<sub>4</sub>·2H<sub>2</sub>O) followed by calcination at 500 °C yields the triclinic phase.[8]
- Co-precipitation: Nanosized CuWO4 particles can be synthesized by a simple coprecipitation method. Aqueous solutions of a copper salt (e.g., CuCl<sub>2</sub>·2H<sub>2</sub>O) and a tungstate salt (e.g., Na<sub>2</sub>WO<sub>4·2</sub>H<sub>2</sub>O) are mixed at room temperature. The resulting precipitate is filtered, washed, dried, and calcined (e.g., at 500 °C) to obtain crystalline CuWO4.[9]

### Powder X-ray Diffraction (XRD) Data Collection

A generalized protocol for collecting powder XRD data is as follows:

- Sample Preparation: A small amount of the synthesized CuWO4 powder (typically a few milligrams to a gram) is finely ground to ensure random orientation of the crystallites.[7] The powder is then mounted on a sample holder. To minimize background noise, a zerobackground sample holder, often made from a single crystal of silicon, can be used.[7]
- Instrument Setup:
  - An X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation with a wavelength of approximately 1.54 Å) is used.[10]
  - The X-ray generator is typically set to a voltage and current of 40 kV and 40 mA, respectively.[7]
  - The instrument geometry is Bragg-Brentano, where the sample rotates at an angle  $\theta$  and the detector at 20.[10]
- Data Acquisition:
  - The XRD pattern is recorded over a specific 2θ range, for example, from 10° to 80°, with a defined step size (e.g., 0.02°) and dwell time per step.



 The collected data consists of the intensity of the diffracted X-rays as a function of the 2θ angle.

#### **Rietveld Refinement**

Rietveld refinement is a powerful technique used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental data.[5][11]

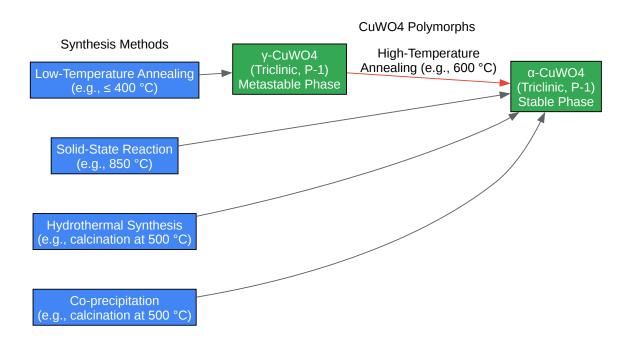
- Initial Model: The refinement process starts with an initial structural model, which includes
  the space group, approximate lattice parameters, and atomic positions of the constituent
  elements. This initial model can be obtained from crystallographic databases or from
  previously published studies.
- Refinement Software: Specialized software packages (e.g., GSAS, FullProf, TOPAS) are used to perform the refinement.
- Refinement Parameters: A series of parameters are refined iteratively using a least-squares
  algorithm to minimize the difference between the observed and calculated diffraction profiles.
   [11] These parameters include:
  - Instrumental Parameters: Zero-point error, peak shape parameters (e.g., Gaussian and Lorentzian contributions).
  - Structural Parameters: Lattice parameters (a, b, c,  $\alpha$ ,  $\beta$ ,  $\gamma$ ), atomic coordinates, and isotropic or anisotropic displacement parameters (thermal parameters).
  - Profile Parameters: Background coefficients, preferred orientation parameters.
- Goodness-of-Fit: The quality of the refinement is assessed by monitoring goodness-of-fit
  indicators such as R-factors (e.g., Rwp, Rp) and the chi-squared (χ²) value. A successful
  refinement results in a good visual match between the experimental and calculated patterns
  and low R-factor values.

## Visualization of CuWO4 Polymorph Relationships

The following diagram illustrates the relationship between different synthesis routes and the resulting CuWO4 polymorphs, as well as the transformation between the metastable and stable



phases.



Click to download full resolution via product page

Synthesis pathways and phase transformation of CuWO4 polymorphs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]







- 3. researchgate.net [researchgate.net]
- 4. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns Q&A |
   Malvern Panalytical [malvernpanalytical.com]
- 5. Rietveld refinement Wikipedia [en.wikipedia.org]
- 6. arxiv.org [arxiv.org]
- 7. mcgill.ca [mcgill.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [crystal structure and lattice parameters of CuWO4].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b078475#crystal-structure-and-lattice-parameters-of-cuwo4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com